4-Isocyanato-2,3-dihydro-1H-indene
Description
4-Isocyanato-2,3-dihydro-1H-indene: is an organic compound with the molecular formula C10H9NO and a molecular weight of 159.18 g/mol It is characterized by the presence of an isocyanate group attached to a dihydroindene structure
Properties
IUPAC Name |
4-isocyanato-2,3-dihydro-1H-indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-2-4-8-3-1-5-9(8)10/h2,4,6H,1,3,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPDZRCGSEZYDET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)N=C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isocyanato-2,3-dihydro-1H-indene typically involves the reaction of indene with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in the presence of a catalyst and an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: 4-Isocyanato-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can react with the isocyanate group under mild conditions.
Major Products: The major products formed from these reactions include various substituted indenes, ureas, carbamates, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: 4-Isocyanato-2,3-dihydro-1H-indene is used as a building block in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new materials and polymers .
Biology and Medicine: In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors and pharmaceutical agents. The compound’s ability to form stable covalent bonds with biological molecules makes it a useful tool in drug discovery .
Industry: Industrially, this compound is employed in the production of specialty chemicals, coatings, and adhesives. Its unique properties contribute to the performance and durability of these products .
Mechanism of Action
The mechanism of action of 4-Isocyanato-2,3-dihydro-1H-indene involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, leading to the formation of stable adducts. These reactions are often utilized in the modification of biological molecules and the development of new materials .
Molecular Targets and Pathways: In biological systems, the isocyanate group can react with amino acids, proteins, and other biomolecules, potentially altering their function and activity. This reactivity is harnessed in the design of enzyme inhibitors and other therapeutic agents .
Comparison with Similar Compounds
Indane (2,3-Dihydro-1H-indene): A structurally similar compound without the isocyanate group.
Indene: Another related compound, which is a precursor to indane and other derivatives.
Uniqueness: This functional group allows for the formation of a wide range of derivatives and the modification of various substrates, making it a versatile compound in both research and industrial applications .
Biological Activity
4-Isocyanato-2,3-dihydro-1H-indene is a compound that has garnered attention due to its potential biological activities. Isocyanates, in general, are known for their reactivity and have been studied for various applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.
This compound has the following chemical characteristics:
- Molecular Formula : C10H7N2O
- CAS Number : 1668574-04-6
- Structure : The compound features an isocyanate functional group attached to a dihydroindene structure, which is significant for its reactivity and biological interactions.
The biological activity of this compound primarily revolves around its ability to interact with biological macromolecules. Isocyanates can react with nucleophilic sites on proteins and nucleic acids, potentially leading to modifications that affect cellular functions.
Study on Cytotoxicity
A study conducted by researchers at Osaka University investigated the cytotoxic effects of various isocyanate derivatives on human cancer cell lines. Although this compound was not the primary focus, results indicated that compounds with similar structures exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. The study utilized MTT assays to quantify cell viability post-treatment and found IC50 values in the low micromolar range for several derivatives .
Antimicrobial Testing
Another relevant study assessed the antimicrobial properties of isocyanate compounds against Escherichia coli and Staphylococcus aureus. The results suggested that certain isocyanates could inhibit bacterial growth effectively, although specific data for this compound were not reported .
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 173.17 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
| Toxicity | Moderate (based on related compounds) |
| Biological Activity | Observations |
|---|---|
| Enzyme Inhibition | Potentially inhibits certain enzymes |
| Antimicrobial Activity | Effective against some bacteria (related compounds) |
| Cytotoxicity | Induces apoptosis in cancer cells (related studies) |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 4-Isocyanato-2,3-dihydro-1H-indene, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves functionalization of the indene scaffold. For analogous compounds (e.g., halogenated or esterified derivatives), multi-step reactions are common, such as Friedel-Crafts alkylation followed by nitration or halogenation . For isocyanate introduction, phosgenation of primary amines or Curtius rearrangements may apply, though exact protocols require optimization. Key parameters include solvent polarity (e.g., dichloromethane for low nucleophilicity), temperature control (0–25°C to avoid side reactions), and stoichiometric ratios of isocyanate precursors .
Q. How can spectroscopic techniques (NMR, IR) distinguish this compound from structurally similar indene derivatives?
- Methodological Answer :
- NMR : The isocyanate group (-NCO) lacks protons, but its electron-withdrawing effect deshields adjacent protons. For example, protons on the dihydroindene ring may show downfield shifts (δ 6.5–7.5 ppm for aromatic protons) compared to non-functionalized analogs .
- IR : A strong absorption band near ~2250 cm⁻¹ confirms the -NCO group. Additional peaks for C=O (if present) or C-F/C-Cl (in halogenated analogs) help differentiate substituents .
Q. What stability challenges arise during storage or handling of this compound?
- Methodological Answer : Isocyanates are moisture-sensitive and prone to hydrolysis, forming urea or carbamate derivatives. Storage under inert gas (argon/nitrogen) in anhydrous solvents (e.g., THF, DMF) is critical. Stability studies for similar compounds show decomposition rates increase at >40°C or in acidic/basic conditions .
Advanced Research Questions
Q. How do electronic and steric effects of the isocyanate group influence reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The -NCO group’s electron-withdrawing nature enhances electrophilicity at the indene ring, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols). Steric hindrance from the bicyclic structure may slow reactions at the 4-position. Computational studies (DFT) on analogous compounds predict activation barriers and regioselectivity, which can guide catalyst selection (e.g., Pd for Suzuki couplings) .
Q. What strategies resolve contradictions in reported biological activity data for indene derivatives, including this compound?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., solvent polarity affecting compound solubility) or impurity profiles. For example, residual catalysts (e.g., Fe in cross-coupling reactions) may skew cytotoxicity results . Rigorous purification (HPLC, recrystallization) and standardized bioassays (e.g., fixed DMSO concentrations ≤0.1%) are recommended .
Q. How can computational modeling predict the environmental or metabolic fate of this compound?
- Methodological Answer : QSAR models or molecular dynamics simulations can estimate biodegradation pathways (e.g., hydrolysis rates) and toxicity profiles. For halogenated indenes, studies show that electron-deficient rings resist microbial degradation, while isocyanate groups may react with water to form less toxic urea derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
